Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate is systematically identified by its IUPAC name: benzyl N-(5-methyl-1H-pyrazol-3-yl)carbamate . This designation reflects the carbamate functional group (N-substituted carbamate) bonded to the pyrazole ring at position 3, with a methyl substituent at position 5 of the pyrazole and a benzyl group esterifying the carbamate oxygen. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 739365-99-2 |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| PubChem CID | 53438419 |
| Synonyms | Benzyl (5-methyl-1H-pyrazol-3-yl)carbamate, SCHEMBL5068884 |
This compound belongs to the carbamate class, characterized by the O=C(O-NR²)-R¹ functional group, where R¹ is the benzyl moiety and R² is the 5-methyl-1H-pyrazol-3-yl group.
Molecular Geometry and Conformational Analysis
The molecular geometry combines planar and non-planar elements:
- Carbamate Group : The carbonyl (C=O) and adjacent N–O bonds form a planar trigonal structure due to resonance stabilization. Bond lengths are typical: C=O (~1.22–1.24 Å), N–O (~1.30–1.35 Å).
- Pyrazole Ring : The aromatic pyrazole ring adopts a planar geometry with alternating single and double bonds. Key bond lengths include N–N (~1.35–1.40 Å) and C–N (~1.33–1.38 Å).
- Benzyl Group : The benzyl moiety exhibits free rotation around the C–O bond, though steric hindrance from the pyrazole ring may restrict certain conformations.
Conformational analysis reveals two primary rotamers for the carbamate group:
The anti rotamer is generally favored in apolar environments, while syn rotamers may form under acidic conditions or in hydrogen-bonding systems.
Crystallographic Studies and X-ray Diffraction Data
No experimental crystallographic data exists for this compound. However, insights can be inferred from structurally related carbamates:
- Carbamate Planarity : The carbonyl group and adjacent N–O bonds remain coplanar, as observed in analogous compounds.
- Pyrazole Ring Packing : In similar pyrazole derivatives, π-stacking interactions between aromatic rings dominate crystal packing.
- Hydrogen Bonding : Potential intermolecular interactions involving the carbamate N–H group or pyrazole N–H may influence lattice stabilization.
Further studies using single-crystal X-ray diffraction are required to confirm these hypotheses.
Tautomeric Equilibrium Considerations in Pyrazole Systems
Pyrazole derivatives exhibit tautomerism between 1H and 2H forms, depending on substituent effects:
Key Influencing Factors
Structure
2D Structure
Properties
CAS No. |
739365-99-2 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
benzyl N-(5-methyl-1H-pyrazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(15-14-9)13-12(16)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) |
InChI Key |
RFTZNLAEQFIAGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s key structural analogs include Ethyl 5-(hydroxymethyl)pyrazole-3-carboxylate (CAS: 61453-48-3) and Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS: 1220910-89-3). Below is a comparative analysis:
Key Differences and Implications
Substituent Effects: The methyl group at the pyrazole 3-position in the target compound likely enhances lipophilicity compared to the hydroxymethyl group in the ethyl ester analog . This difference could influence membrane permeability in biological systems.
Functional Group Impact :
- Carbamate vs. Ester : Carbamates are generally more hydrolytically stable than esters under physiological conditions, making the target compound a better candidate for prolonged bioactivity .
- Fluorine Substituent : The fluorophenyl group in the analog from enhances metabolic stability and electron-withdrawing effects, which are absent in the target compound .
Crystallographic and Hydrogen-Bonding Behavior: Pyrazole derivatives often exhibit distinct hydrogen-bonding patterns that dictate their solid-state packing. In contrast, esters (e.g., Ethyl 5-(hydroxymethyl)pyrazole-3-carboxylate) might engage in weaker C–H···O interactions, leading to less predictable packing .
Preparation Methods
General Synthetic Strategy
The preparation of Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate typically follows a multi-step synthetic route involving:
- Formation of the pyrazole core with appropriate substitution,
- Introduction of the carbamate functional group,
- Attachment of the benzyl moiety to the carbamate nitrogen.
The synthetic approach leverages intermediate derivatization methods (IDMs), which are widely used in heterocyclic and agrochemical synthesis to optimize bioactivity and physicochemical properties.
Key Intermediates and Reaction Conditions
Pyrazole Core Synthesis
The pyrazole nucleus, specifically 3-methyl-1H-pyrazol-5-yl, is commonly synthesized via condensation reactions involving methyl acetoacetate and substituted phenylhydrazines under acidic reflux conditions. For example, methyl acetoacetate (25 mmol) reacts with substituted phenylhydrazine hydrochloride (25 mmol) in acetic acid with sodium acetate (26 mmol) under nitrogen atmosphere, refluxed overnight to yield pyrazolone intermediates. The reaction mixture is then neutralized, extracted, and purified by column chromatography to isolate the pyrazole derivative.
Carbamate Formation
The carbamate group is introduced by reacting the pyrazole intermediate with benzyl chloroformate or benzyl bromide derivatives under basic or reflux conditions. A typical procedure involves:
- Dissolving 5-methyl-methyl-2,4-dihydro-3H-pyrazol-3-one (10 mmol) in 1,4-dioxane (120 mL),
- Adding substituted benzyl bromide (12 mmol),
- Refluxing the mixture for 48 hours,
- Filtering, solvent evaporation, and aqueous work-up with sodium bicarbonate,
- Extraction with ethyl acetate,
- Drying and recrystallization to obtain the benzyl carbamate product.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Solvent | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Methyl acetoacetate + substituted phenylhydrazine hydrochloride + sodium acetate | Acetic acid | Reflux overnight under N2 | 3-methyl-1H-pyrazol-5-one intermediate | ~73% | Neutralization with NaHCO3, extraction, chromatography |
| 2 | Pyrazol-5-one intermediate + benzyl bromide | 1,4-Dioxane | Reflux 48 h | This compound | ~71% | Work-up with NaHCO3, extraction, recrystallization |
Analytical Characterization Supporting Preparation
The synthesized intermediates and final products are characterized by:
- Melting Point (mp) determination,
- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H NMR and ^13C NMR,
- High-Resolution Mass Spectrometry (HRMS),
- Single-crystal X-ray diffraction for structural confirmation in some cases.
For example, the benzyl carbamate derivative shows characteristic ^1H NMR signals for aromatic protons (7.13–7.30 ppm), benzyl methylene (5.06 ppm), and methyl substituent (2.13 ppm), confirming the successful formation of the target compound.
Alternative and Supporting Preparation Methods
Patent literature (WO2022056100A1) describes processes involving carbamate formation on pyrazole derivatives, emphasizing the use of key intermediates and reaction optimization for scale-up. Although the patent focuses on related compounds, the methodologies are applicable for the preparation of this compound, involving:
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Purification |
|---|---|---|---|---|---|---|
| IDM-based synthesis | Methyl acetoacetate, substituted phenylhydrazine | Sodium acetate, benzyl bromide | Acetic acid (step 1), 1,4-dioxane (step 2) | Reflux overnight (step 1), reflux 48 h (step 2) | 71–73% | Column chromatography, recrystallization |
| Carbamoyl chloride method (patent) | Pyrazole intermediate | Benzyl chloroformate | Organic solvents (e.g., dichloromethane) | Controlled temperature, inert atmosphere | Not specified | Crystallization |
Research Findings and Practical Notes
- The intermediate derivatization method (IDM) is effective for introducing substituents on the pyrazole ring and carbamate moiety, enabling structural diversity and optimization of biological activity.
- Reaction monitoring by NMR and HRMS ensures the purity and identity of intermediates and final products.
- The choice of solvent and reaction time is critical to maximize yield and minimize by-products.
- Purification steps such as silica gel chromatography and recrystallization are essential for obtaining analytically pure this compound.
- The synthetic route is scalable and adaptable for related pyrazole carbamate derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Benzyl 3-methyl-1H-pyrazol-5-ylcarbamate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrazole ring formation, carbamate introduction, and functional group modifications. For example, highlights the use of tert-butyl and hydroxycyclopentyl moieties in analogous compounds, requiring precise control of temperature (e.g., 60–80°C) and solvent polarity. Solvents like toluene or dichloromethane improve solubility and reactivity . Catalysts such as K₂CO₃ in DMF are critical for regioselective carbamate formation . Yield optimization involves iterative adjustments to stoichiometry and reaction time (e.g., 12–24 hours for complete conversion).
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. notes that SHELX programs are robust for small-molecule refinement, with data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) ensuring high-resolution structures . For example, utilized similar methods to determine the crystal structure of a benzyl-triazole derivative, confirming spatial arrangements critical for bioactivity .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Safety measures include using nitrile gloves, fume hoods, and eye protection. specifies that spills should be neutralized with inert absorbents (e.g., sand) and disposed via hazardous waste channels. Stability tests under varying humidity and temperature (e.g., 4°C storage in sealed containers) prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR, IR, and mass spectrometry data often arise from impurities or tautomerism. recommends using orthogonal techniques:
- HPLC-MS to confirm purity (>98%) and molecular ion peaks.
- 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly for pyrazole ring protons .
- Dynamic NMR to study tautomeric equilibria if rotational barriers are low .
Q. What structure-activity relationships (SARs) differentiate this compound from its analogs?
- Methodological Answer : Comparative studies with triazole or imidazo-pyrazine derivatives () reveal that:
- The 3-methyl group on the pyrazole ring enhances metabolic stability by reducing CYP450 oxidation.
- The carbamate moiety improves solubility via hydrogen bonding, as shown in analogues with logP values <3 .
- Steric bulk from substituents (e.g., tert-butyl) modulates target binding affinity, as seen in IC₅₀ shifts from 10 nM to 1 µM in kinase assays .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The carbamate’s electrophilic carbonyl carbon undergoes nucleophilic attack by amines or alcohols. demonstrates that 5-(chlorosulfonyl)pyridine intermediates react with benzyl carbamate via SN2 mechanisms, with DFT calculations confirming transition-state energy barriers . Solvent polarity (e.g., THF vs. DMF) and base strength (e.g., Et₃N vs. DBU) critically influence reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
